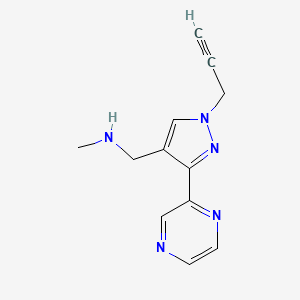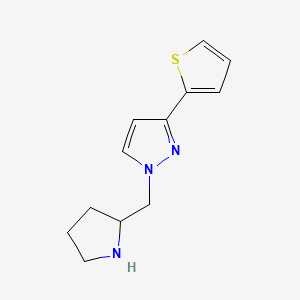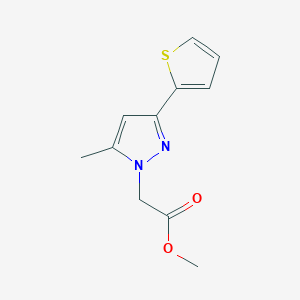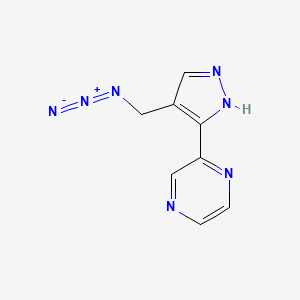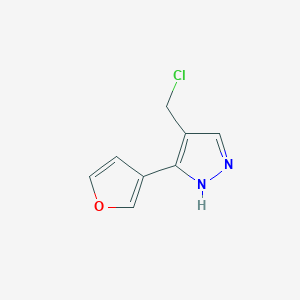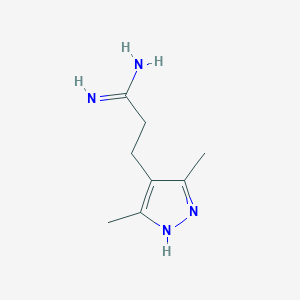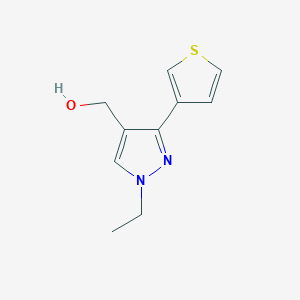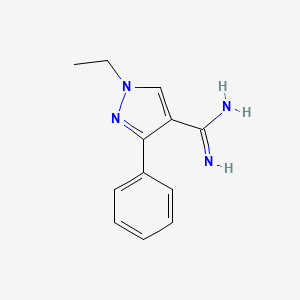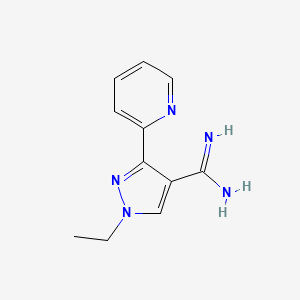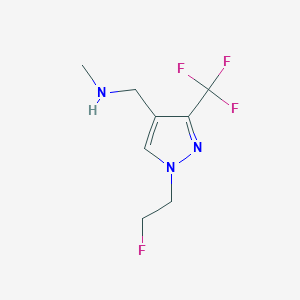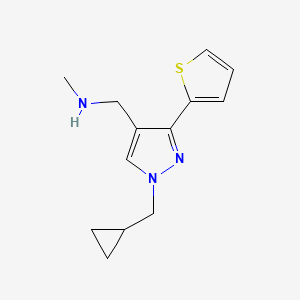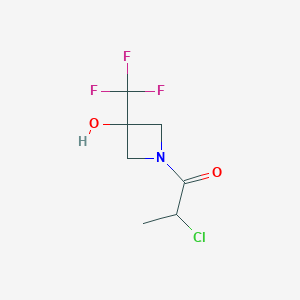
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, commonly referred to as 2-Chloro-1-azetidine, is an organic compound belonging to the azetidine family of heterocyclic compounds. It is an important intermediate in organic synthesis, and has been used in a variety of scientific and pharmaceutical applications. In
Applications De Recherche Scientifique
Synthesis and Transformation
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a versatile compound in synthetic organic chemistry, serving as a building block for various chemical transformations. Research highlights its use in synthesizing trifluoromethyl-containing aminopropanes, oxazinan-2-ones, aziridines, and dioxan-2-ones. These transformations leverage the unique reactivity of the azetidin-2-one backbone, which can undergo nucleophilic substitution and ring expansion reactions to generate complex molecular architectures with potential pharmaceutical relevance (Dao Thi et al., 2018).
Antimicrobial and Antitubercular Activities
The compound and its derivatives have been explored for their antimicrobial properties. Notably, azetidin-2-one derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These studies have identified compounds with significant inhibitory activity against specific strains, suggesting the potential of azetidin-2-one scaffolds in developing new antimicrobial and antitubercular agents. This application is particularly important in the context of rising antibiotic resistance, highlighting the need for novel therapeutic agents with unique mechanisms of action (Ilango & Arunkumar, 2011).
Chemical Reactivity and Ring Expansion
The chemical reactivity of azetidin-2-ones, including 2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, allows for interesting ring expansion reactions that lead to the synthesis of novel bicyclic and tricyclic structures. These reactions often involve the formation of N-acyliminium intermediates, which can be trapped intramolecularly by various nucleophiles to yield complex cyclic structures. This synthetic versatility underscores the utility of azetidin-2-ones in constructing novel molecular frameworks, which could have implications in pharmaceutical development and material science (Dekeukeleire et al., 2009).
Enzyme Inhibition
Azetidin-2-one derivatives have been studied for their potential as enzyme inhibitors, demonstrating activity against specific enzymes such as elastase. This enzymatic inhibition property is particularly relevant for developing therapeutic agents aimed at treating diseases associated with excessive elastase activity, such as certain inflammatory conditions and pulmonary diseases. Research in this area focuses on the structure-activity relationships (SAR) of azetidin-2-one derivatives, aiming to optimize their inhibitory potency and selectivity for therapeutic applications (Beauve et al., 1999).
Mécanisme D'action
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. The trifluoromethyl group in the compound could potentially undergo various chemical reactions, leading to the formation of covalent bonds with target molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. The presence of a trifluoromethyl group suggests that it might be involved in radical trifluoromethylation reactions .
Propriétés
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO2/c1-4(8)5(13)12-2-6(14,3-12)7(9,10)11/h4,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQAZCQXCJMOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



